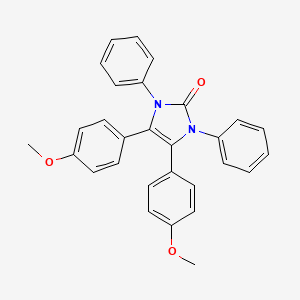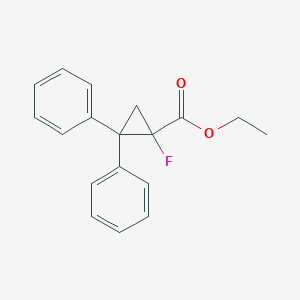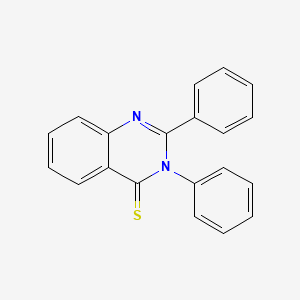![molecular formula C14H11ClN2O3S2 B14005409 N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide CAS No. 61720-79-4](/img/structure/B14005409.png)
N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide is a chemical compound with the molecular formula C14H11ClN2O3S2 and a molecular weight of 354.838 g/mol . This compound is known for its unique structure, which includes a sulfonyl group, a carbamoyl group, and a carbothioamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with benzenecarbothioamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
Step 1: Preparation of 4-chlorobenzenesulfonyl chloride by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.
Step 2: Reaction of 4-chlorobenzenesulfonyl chloride with benzenecarbothioamide in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides .
Scientific Research Applications
N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide involves its interaction with specific molecular targets. The sulfonyl and carbamoyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another sulfonamide derivative with similar structural features.
Benzene, 1,1’-sulfonylbis[4-chloro-]: A compound with a similar sulfonyl group but different overall structure.
Uniqueness
N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide is unique due to its combination of sulfonyl, carbamoyl, and carbothioamide groups, which confer distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
61720-79-4 |
|---|---|
Molecular Formula |
C14H11ClN2O3S2 |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
1-(benzenecarbonothioyl)-3-(4-chlorophenyl)sulfonylurea |
InChI |
InChI=1S/C14H11ClN2O3S2/c15-11-6-8-12(9-7-11)22(19,20)17-14(18)16-13(21)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,21) |
InChI Key |
YSOHNHLWAWEWKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate](/img/structure/B14005338.png)
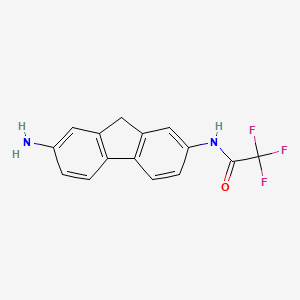


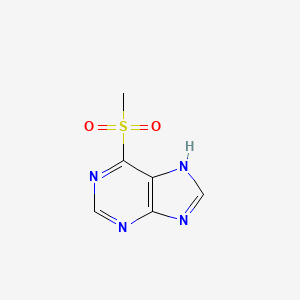
![2-(Morpholin-4-yl)-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14005378.png)
![3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14005381.png)
![Acetamide,N-[4-(1,1-dimethylethyl)cyclohexyl]-](/img/structure/B14005382.png)
![2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]-](/img/structure/B14005384.png)
![2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14005385.png)
